
1,11-Diiodoundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Diiodoundecane is an organic compound with the molecular formula C11H22I2 and a molecular weight of 408.107 g/mol . It is a linear alkane with iodine atoms attached to the first and eleventh carbon atoms. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Diiodoundecane can be synthesized through the iodination of 1,11-undecanediol. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as phosphorus trichloride or red phosphorus, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,11-Diiodoundecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as amines or thiols, using appropriate reagents.
Reduction Reactions: The compound can be reduced to 1,11-undecane using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as in the synthesis of polymers.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1,11-diazoundecane or 1,11-dithioundecane.
Reduction: Formation of 1,11-undecane.
Coupling: Formation of polymers or larger organic molecules.
Scientific Research Applications
1,11-Diiodoundecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various functionalized compounds.
Biology: Employed in the synthesis of biologically active molecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,11-diiodoundecane primarily involves its reactivity due to the presence of iodine atoms. The iodine atoms can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,11-Dibromoundecane: Similar structure but with bromine atoms instead of iodine.
1,11-Dichloroundecane: Similar structure but with chlorine atoms instead of iodine.
1,11-Undecanediamine: Similar structure but with amine groups instead of iodine.
Uniqueness
1,11-Diiodoundecane is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This makes the compound more reactive in certain chemical reactions, such as nucleophilic substitutions, compared to its brominated or chlorinated counterparts .
Properties
CAS No. |
24613-66-9 |
|---|---|
Molecular Formula |
C11H22I2 |
Molecular Weight |
408.10 g/mol |
IUPAC Name |
1,11-diiodoundecane |
InChI |
InChI=1S/C11H22I2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChI Key |
WLXPSODYNNSNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCI)CCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




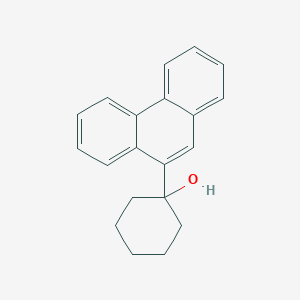
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)
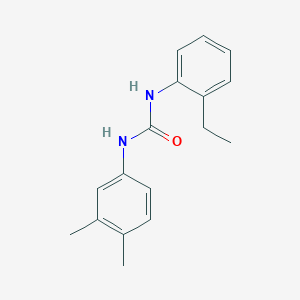
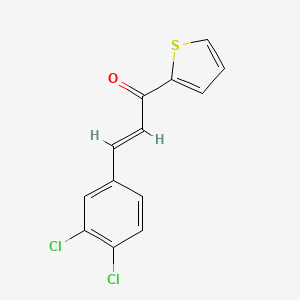
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
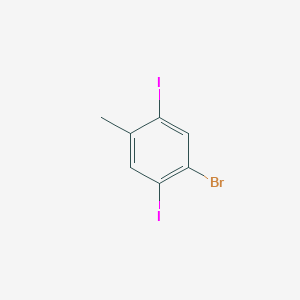
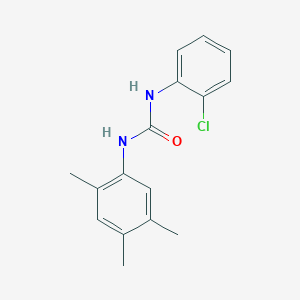


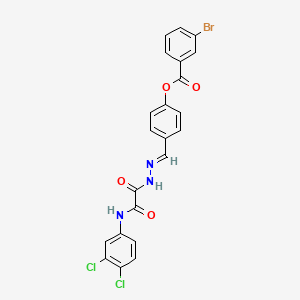
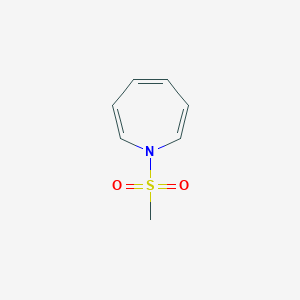
![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)
